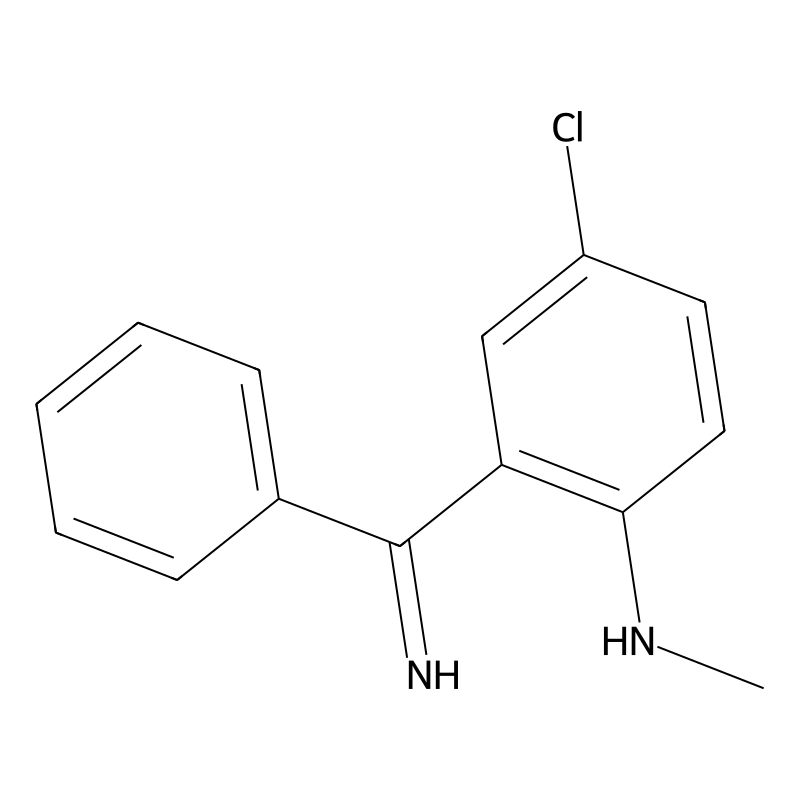

2-(Methylamino)-5-chlorobenzophenone imine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Coordination Chemistry

Two-Dimensional Covalent Organic Frameworks

Pharmaceutical Applications

The compound could potentially be used in the synthesis of active pharmaceutical ingredients and other biologically active substances . For instance, the Nitro-Mannich (aza-Henry) reaction, in which a nitroalkane and an imine react to form a β-nitroamine, is a versatile tool for target-oriented synthesis . This reaction has been used in the synthesis of many bioactive substances, including anticancer drugs, antivirals, antimicrobials, and enzyme inhibitors .

Organic Synthesis

Material Science

Energy Production

2-(Methylamino)-5-chlorobenzophenone imine is a chemical compound with the molecular formula and a molecular weight of approximately 244.72 g/mol. This compound features a benzophenone structure with a methylamino group and a chlorine atom, making it an interesting subject for various chemical and biological studies. It is often encountered as an intermediate in the synthesis of pharmaceuticals, particularly in the production of anxiolytic agents like diazepam and estazolam .

- Deprotonation: A base, such as sodium hydroxide, deprotonates the methylamino group.

- Condensation: The deprotonated species then reacts with 5-chlorobenzophenone to form the imine.

The reaction can be represented as follows:

2-(Methylamino)-5-chlorobenzophenone imine exhibits biological activity primarily as an impurity in pharmaceutical formulations. Its derivatives are known for their anxiolytic properties, which are essential in treating anxiety disorders. The compound's structural similarities to other psychoactive substances suggest potential interactions with neurotransmitter systems, although specific studies on its isolated effects remain limited .

The synthesis of 2-(Methylamino)-5-chlorobenzophenone imine can be achieved through various methods:

- Methylation of 2-Amino-5-chlorobenzophenone: Utilizing dimethyl carbonate under catalytic conditions allows for a straightforward methylation reaction that yields high-purity products suitable for industrial applications .

- Base-Catalyzed Reaction: Mixing 5-chlorobenzophenone with methylamine in an ethanol solution under basic conditions leads to the formation of the imine.

These methods highlight the compound's versatility in synthetic pathways, emphasizing environmentally friendly approaches that minimize toxic byproducts.

2-(Methylamino)-5-chlorobenzophenone imine finds applications primarily in pharmaceutical chemistry as an intermediate for synthesizing various medications. Its derivatives are crucial in producing drugs with anxiolytic and muscle relaxant properties, making it significant in therapeutic contexts . Additionally, its unique chemical structure allows for further modifications that may enhance pharmacological profiles.

Interaction studies involving 2-(Methylamino)-5-chlorobenzophenone imine focus on its role as an impurity in drug formulations. Research has indicated that impurities can affect the pharmacokinetics and pharmacodynamics of active pharmaceutical ingredients. Therefore, understanding its interactions within biological systems is vital for ensuring drug safety and efficacy .

Several compounds share structural similarities with 2-(Methylamino)-5-chlorobenzophenone imine, each possessing unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-5-chlorobenzophenone | Contains amino group instead of imine | Precursor for synthesizing various drugs |

| Diazepam | Benzodiazepine structure | Widely used anxiolytic |

| Estazolam | Benzodiazepine derivative | Shorter half-life than diazepam |

| 4-Chloro-3-methylbenzophenone | Similar chlorinated structure | Different biological activity |

These compounds highlight the significance of structural modifications in determining biological activity and therapeutic applications.

2-(Methylamino)-5-chlorobenzophenone imine was first identified in 1996 as a novel hydrolysis product of diazepam (7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one) under alkaline conditions. This discovery emerged during investigations into the stability of benzodiazepines in ethanol-sodium hydroxide mixtures ([NaOH] ≥1 M). The compound’s formation was linked to the degradation pathway of diazepam, where it coexisted with 2-(methylamino)-5-chlorobenzophenone. Its structural elucidation marked a critical advancement in understanding benzodiazepine metabolism and synthetic byproducts.

Nomenclature and Classification

- Systematic IUPAC Name: 4-Chloro-2-(iminophenylmethyl)-N-methylbenzenamine.

- Common Synonyms: Diazepam Impurity 4, 2-MeNH-5-Cl-PhCOPh imine.

- Chemical Class: Substituted benzophenone imine, belonging to the aromatic amine-imine family. It is structurally classified as a secondary amine with a chloro-substituted benzophenone backbone and an imine functional group.

Structural Identification and CAS Registry (5606-40-6)

The compound’s structure (C₁₄H₁₃ClN₂) was confirmed via:

- High-performance liquid chromatography (HPLC).

- Ultraviolet-visible (UV-Vis) spectroscopy, showing λₘₐₐ at 254 nm.

- Mass spectrometry (MS), with a molecular ion peak at m/z 244.72.

- Proton nuclear magnetic resonance (¹H NMR): Signals at δ 4.2 (s, –CH₂), 7.5–8.6 (Ar–H), and 11.5 (–NH).

The CAS Registry Number 5606-40-6 uniquely identifies this compound in chemical databases.

Relation to Benzophenone Imine Derivative Family

This compound is a methylamino-chloro derivative of benzophenone imine (Ph₂C=NH), a well-established ammonia surrogate in organic synthesis. Unlike parent benzophenone imine, the methylamino and chloro substituents enhance its stability and reactivity in nucleophilic alkylation and coordination chemistry.

Significance in Analytical and Synthetic Chemistry

The molecular weight of 2-(Methylamino)-5-chlorobenzophenone imine is 244.72 g/mol, as calculated based on its molecular formula C14H13ClN2 [10] [11]. This value represents the sum of the atomic weights of all constituent atoms in the molecule [10].

The elemental composition of the compound is distributed as follows:

| Element | Count | Atomic Weight | Mass Contribution | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 14 | 12.011 | 168.154 | 68.71 |

| Hydrogen (H) | 13 | 1.008 | 13.104 | 5.35 |

| Nitrogen (N) | 2 | 14.007 | 28.014 | 11.45 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 | 14.49 |

This elemental analysis reveals that carbon constitutes the largest proportion of the molecule by mass (68.71%), followed by chlorine (14.49%), nitrogen (11.45%), and hydrogen (5.35%) [10] [11]. The exact mass of the compound has been determined to be 244.0767 Da, which is particularly relevant for mass spectrometric analysis and identification [10].

Structural Conformation and Bonding Characteristics

The structural conformation of 2-(Methylamino)-5-chlorobenzophenone imine is characterized by its specific bonding arrangements and three-dimensional orientation [9] [10]. The molecule contains 17 heavy atoms and features two aromatic rings that contribute to its overall stability through resonance effects [10]. These aromatic systems are connected by a central carbon atom that bears the imine functionality [9].

The compound contains several key functional groups with distinctive bonding characteristics:

- The imine group (C=N) exhibits a double bond with a typical bond length of approximately 1.30 Å [14] [17].

- The methylamino group (CH3-NH-) forms a secondary amine connection to the aromatic ring [17].

- The chlorine atom forms a single bond to the aromatic ring with a characteristic C-Cl bond length of approximately 1.72 Å [14].

The molecule possesses 3 rotatable bonds, which contribute to its conformational flexibility [10]. The aromatic rings typically adopt a non-coplanar arrangement due to steric effects, with the dihedral angle between the two rings influenced by the substituents [14] [17]. This non-planarity affects the extent of conjugation between the two aromatic systems and consequently influences the compound's electronic properties [17].

Physical State and Appearance

2-(Methylamino)-5-chlorobenzophenone imine typically exists as a crystalline solid at room temperature [11] [15]. The compound has been reported to have a light yellow to yellow coloration, which is characteristic of many aromatic compounds containing conjugated systems with nitrogen functionalities [21].

The physical appearance of this compound is influenced by its molecular structure, particularly the presence of aromatic rings and the imine group, which contribute to its chromophoric properties [15] [21]. When isolated and purified, the compound forms crystals that can be characterized by their melting point and other physical properties [11] [15].

Spectroscopic Properties

UV-Visible Absorption Characteristics

The UV-visible absorption spectrum of 2-(Methylamino)-5-chlorobenzophenone imine exhibits characteristic bands that arise from its conjugated system [17]. The compound shows absorption maxima in the range of 240-280 nm, which can be attributed to π→π* transitions in the aromatic rings [17] [14]. Additionally, the presence of the imine group (C=N) contributes to n→π* transitions that typically appear in the range of 300-350 nm [17].

These spectroscopic features are consistent with the compound's extended conjugation system, which includes two aromatic rings and the imine functionality [14] [17]. The chlorine substituent and the methylamino group can cause bathochromic shifts (shifts to longer wavelengths) in the absorption spectrum compared to unsubstituted benzophenone derivatives, due to their electron-donating or electron-withdrawing effects [17].

IR Spectroscopic Features

Infrared spectroscopy provides valuable information about the functional groups present in 2-(Methylamino)-5-chlorobenzophenone imine [17] [18]. The IR spectrum of this compound exhibits several characteristic absorption bands:

- N-H stretching vibration of the secondary amine (methylamino group) appears in the region of 3300-3500 cm⁻¹ [17] [18].

- C=N stretching vibration of the imine group is observed in the range of 1640-1690 cm⁻¹ [17] [18].

- Aromatic C=C stretching vibrations produce multiple bands in the region of 1400-1600 cm⁻¹ [17].

- C-H stretching vibrations of the aromatic rings appear around 3030 cm⁻¹ [17].

- C-Cl stretching vibration is typically observed in the range of 700-800 cm⁻¹ [17] [18].

These spectral features serve as diagnostic markers for confirming the structure of the compound and for monitoring its purity and stability [17] [18].

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of 2-(Methylamino)-5-chlorobenzophenone imine [14] [17]. The proton (¹H) NMR spectrum of this compound shows several characteristic signals:

- The N-CH₃ protons of the methylamino group appear as a doublet at approximately 2.89 ppm (J = 4.9 Hz) [14] [17].

- The N-H proton of the methylamino group produces a multiplet at around 9.55 ppm [14].

- The imine proton (C=N-H) gives a singlet at approximately 10.55 ppm [14].

- The aromatic protons produce complex patterns in the region of 6.7-7.5 ppm, with specific signals at 6.76 ppm (doublet, J = 9.2 Hz), 6.84 ppm (apparent singlet), 7.31 ppm (multiplet), and 7.49 ppm (multiplet) [14] [17].

When deuterium oxide (D₂O) is added to the NMR sample, the N-CH₃ signal becomes a singlet at 2.86 ppm, and the signals for the N-H and imine protons disappear due to hydrogen-deuterium exchange, confirming the assignment of these exchangeable protons [14].

Carbon-13 (¹³C) NMR spectroscopy would show signals for the aromatic carbons in the range of 120-140 ppm, with the imine carbon and the carbon bearing the methylamino group appearing at distinctive chemical shifts [17].

Mass Spectrometric Properties

Mass spectrometry is a valuable technique for determining the molecular weight and fragmentation pattern of 2-(Methylamino)-5-chlorobenzophenone imine [14] [17]. The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 244.0767, corresponding to its exact mass [10] [14].

The fragmentation pattern includes several characteristic peaks:

- Loss of chlorine (Cl) results in a fragment at m/z 209.1078 [14].

- Loss of the methyl group (CH₃) produces a fragment at m/z 229.0532 [14].

- Cleavage at the carbon-nitrogen bond of the methylamino group generates additional characteristic fragments [14] [17].

- Stable aromatic fragments, such as the phenyl cation at m/z 77, are commonly observed [14].

Chemical ionization mass spectrometry (CI-MS) using ammonia as the reagent gas produces an MH⁺ ion at m/z 245, confirming the molecular weight of the compound [14]. The mass spectrometric data, combined with other spectroscopic information, provides conclusive evidence for the structure of 2-(Methylamino)-5-chlorobenzophenone imine [14] [17].

Stability and Degradation Patterns

2-(Methylamino)-5-chlorobenzophenone imine exhibits moderate stability under standard conditions but is susceptible to specific degradation pathways due to its functional groups [14] [21]. The compound should be stored in a cool, dry place protected from light to maintain its integrity [21].

Several structural features influence the stability of this compound:

- The imine group (C=N) is susceptible to hydrolysis, particularly in acidic conditions, which can lead to the formation of 2-(methylamino)-5-chlorobenzophenone [14] [17].

- The aromatic rings provide general stability against oxidation through resonance stabilization [21].

- The secondary amine (methylamino group) may undergo oxidation or alkylation reactions under certain conditions [21].

- The carbon-chlorine bond can participate in nucleophilic substitution reactions, potentially leading to replacement of the chlorine atom [21].

Research has shown that in alkaline conditions, 2-(Methylamino)-5-chlorobenzophenone imine can be formed from the hydrolysis of related compounds, and it can further decompose to form 2-(methylamino)-5-chlorobenzophenone [14] [17]. The ratio of these products depends on the concentration of the base used in the reaction [14] [17].

Solubility Properties in Various Solvents

The solubility properties of 2-(Methylamino)-5-chlorobenzophenone imine are influenced by its molecular structure, particularly its lipophilicity and capacity for hydrogen bonding [20] [21]. The compound has a calculated LogP (octanol-water partition coefficient) of 3.80, indicating moderate lipophilicity [20]. Its topological polar surface area (TPSA) is approximately 35.88 Ų, which affects its interactions with various solvents [20].

The solubility of 2-(Methylamino)-5-chlorobenzophenone imine in common solvents has been determined experimentally and through predictive models:

| Solvent | Estimated Solubility |

|---|---|

| Water | Slightly soluble |

| Methanol | Highly soluble |

| Ethanol | Highly soluble |

| Acetone | Moderately soluble |

| Chloroform | Highly soluble |

| Dichloromethane | Highly soluble |

| Diethyl ether | Moderately soluble |

| Hexane | Moderately soluble |

| Toluene | Moderately soluble |

| Dimethyl sulfoxide | Highly soluble |